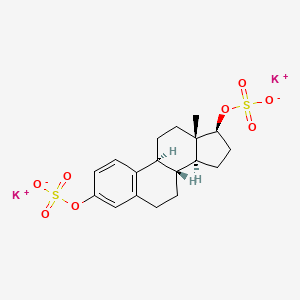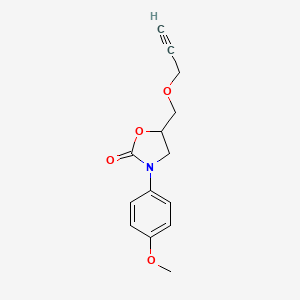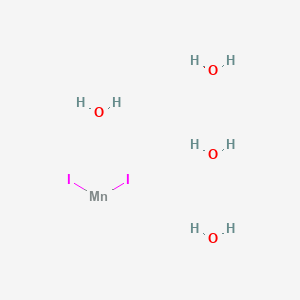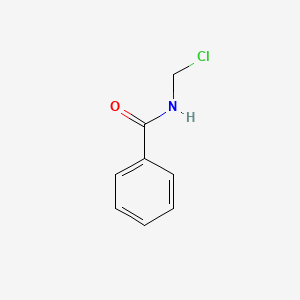
1,3,5(10)-Estratriene 3,17beta-disulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Estradiol 3,17-disulfate dipotassium salt: is a synthetic conjugated estrogen compound. It is a derivative of beta-estradiol, a naturally occurring estrogen hormone. The compound is characterized by the presence of two sulfate groups attached to the 3 and 17 positions of the beta-estradiol molecule, with potassium ions balancing the charge. This modification enhances its solubility and stability, making it useful in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-Estradiol 3,17-disulfate dipotassium salt typically involves the sulfonation of beta-estradiol. The process includes the following steps:
Sulfonation: Beta-estradiol is reacted with sulfur trioxide or chlorosulfonic acid to introduce sulfate groups at the 3 and 17 positions.
Neutralization: The resulting disulfate ester is neutralized with potassium hydroxide to form the dipotassium salt
Industrial Production Methods: Industrial production of beta-Estradiol 3,17-disulfate dipotassium salt follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous Flow Reactors: To ensure consistent reaction conditions and high throughput.
Purification Steps: Including crystallization and filtration to obtain the pure compound
化学反应分析
Types of Reactions: Beta-Estradiol 3,17-disulfate dipotassium salt undergoes various chemical reactions, including:
Hydrolysis: The sulfate groups can be hydrolyzed under acidic or basic conditions to yield beta-estradiol.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride
Major Products:
Hydrolysis: Beta-estradiol.
Oxidation: Various oxidized derivatives of beta-estradiol.
Reduction: Reduced forms of beta-estradiol
科学研究应用
Beta-Estradiol 3,17-disulfate dipotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of estrogen receptor interactions and hormone signaling pathways.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer treatment.
Industry: Utilized in the formulation of pharmaceuticals and as a reference material in quality control
作用机制
The mechanism of action of beta-Estradiol 3,17-disulfate dipotassium salt involves its interaction with estrogen receptors. Upon hydrolysis, the released beta-estradiol binds to estrogen receptors, initiating a cascade of cellular events. This includes the activation of gene transcription and modulation of various signaling pathways. The compound also selectively inhibits glutathione S-transferases, enzymes involved in detoxification processes .
相似化合物的比较
- Beta-Estradiol 3-sulfate sodium salt
- Beta-Estradiol 17-sulfate sodium salt
- Estrone 3-sulfate sodium salt
- Beta-Estradiol 3-benzoate
- Beta-Estradiol 17-(beta-D-glucuronide) sodium salt
Comparison: Beta-Estradiol 3,17-disulfate dipotassium salt is unique due to the presence of two sulfate groups, which enhance its solubility and stability compared to other single-sulfate or glucuronide derivatives. This makes it particularly useful in applications requiring high solubility and stability .
属性
分子式 |
C18H22K2O8S2 |
|---|---|
分子量 |
508.7 g/mol |
IUPAC 名称 |
dipotassium;[(8R,9S,13S,14S,17S)-13-methyl-3-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfate |
InChI |
InChI=1S/C18H24O8S2.2K/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24;;/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2/t14-,15-,16+,17+,18+;;/m1../s1 |
InChI 键 |
ZOLCNSXOMUFGIY-LBARCDFESA-L |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[K+].[K+] |
规范 SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione](/img/structure/B13822044.png)

![N-[2-(2-amino-5-methyl-1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B13822061.png)
![2-[4-(6-amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]-N,N-diethylacetamide](/img/structure/B13822073.png)

![N-[4-(1-adamantyl)thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B13822085.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B13822088.png)
![2-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B13822098.png)
![6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13822101.png)


![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B13822110.png)

